3-(Boc-aminomethyl)-3-methylpiperidine
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Overview
Description
3-(Boc-aminomethyl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aminomethyl group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-3-methylpiperidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Free amine (3-aminomethyl-3-methylpiperidine).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Boc-aminomethyl)-3-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-3-methylpiperidine is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the aminomethyl group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-aminomethyl)-3-methylpiperidine: Similar to the Boc-protected compound but with a benzyl carbamate (Cbz) protecting group.
3-(Fmoc-aminomethyl)-3-methylpiperidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-aminomethyl)-3-methylpiperidine: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(Boc-aminomethyl)-3-methylpiperidine is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLLMPAKKANC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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